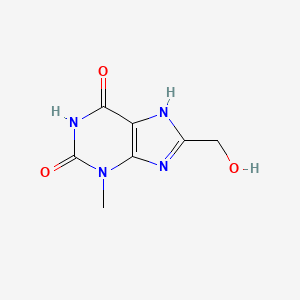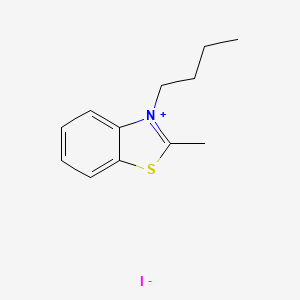![molecular formula C10H7NO2 B3350320 1,3-Dioxolo[4,5-g]quinoline CAS No. 269-51-2](/img/structure/B3350320.png)
1,3-Dioxolo[4,5-g]quinoline
Descripción general
Descripción
1,3-Dioxolo[4,5-g]quinoline is a chemical compound that is a part of the quinoline family . It is found in quinoline-based natural products . The compound has a molecular weight of 261.2 .
Synthesis Analysis
The synthesis of 1,3-Dioxolo[4,5-g]quinoline involves the use of anthranilic acid and chloroacetone as starting materials . The key step in the synthesis is the rearrangement of acetonyl-anthranilate . This method allows for the simple preparation of [1,3]dioxolo[4,5-c]quinolines with various C2 substituents on the quinoline scaffold .Molecular Structure Analysis
The molecular structure of 1,3-Dioxolo[4,5-g]quinoline is represented by the formula C13H11NO5 . The InChI code for the compound is 1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3(H,16,17) .Chemical Reactions Analysis
1,3-Dioxolo[4,5-g]quinoline undergoes visible-light-induced radical bromination with N-bromosuccinimide . This reaction leads to the formation of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .Physical And Chemical Properties Analysis
1,3-Dioxolo[4,5-g]quinoline is a colourless crystal . It has a density of 1.5-1.6 g/cm3 at 23℃ . The compound has a melting point of >250℃ . Its solubility in water is 3.2 mg/l at 25℃ . In hexane, xylene, methanol, its solubility is <10 g/kg at 20℃ .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[1,3]dioxolo[4,5-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVARUDIVSTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607524 | |
| Record name | 2H-[1,3]Dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-g]quinoline | |
CAS RN |
269-51-2 | |
| Record name | 2H-[1,3]Dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




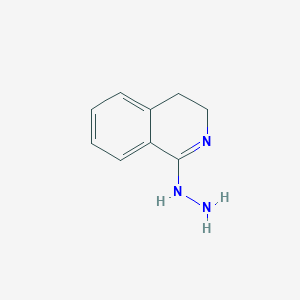
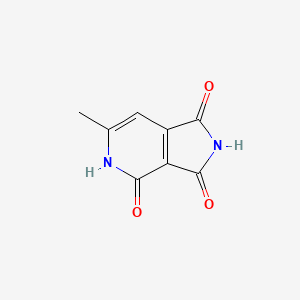
![1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B3350271.png)
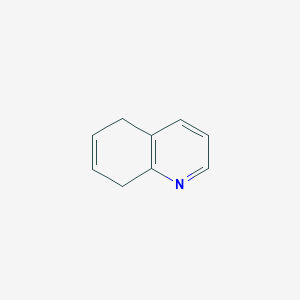
![3H-Pyrrolo[1,2-a]indol-3-one, 1,2-dihydro-](/img/structure/B3350291.png)
![7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3350298.png)



![2H-Pyrrolo[3,4-C]pyridine](/img/structure/B3350334.png)
![Furo[3,4-C]pyridine](/img/structure/B3350340.png)
